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Abstract

Fobrepodacin (SPR720) is an investigational oral antimicrobial agent, a phosphate ester
prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2] Developed
for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease, Fobrepodacin
has demonstrated promising activity against clinically relevant mycobacteria.[3][4] This
technical guide provides a comprehensive overview of the pharmacokinetics and oral
bioavailability of Fobrepodacin, summarizing key data from preclinical and clinical studies.
Detailed experimental protocols for the pivotal studies are presented, and logical workflows are
visualized to facilitate a deeper understanding of the data generation process.

Introduction

Fobrepodacin is an aminobenzimidazole that inhibits bacterial DNA gyrase B (GyrB), a
mechanism distinct from that of fluoroquinolones.[4] Its development addresses the need for
novel, effective oral therapies for challenging infections like those caused by Mycobacterium
avium complex. This document serves as a technical resource, consolidating the current
knowledge on the absorption, distribution, metabolism, and excretion (ADME) properties of
Fobrepodacin and its active metabolite, SPR719.

Pharmacokinetic Profile
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Fobrepodacin is designed for oral administration and acts as a prodrug to deliver the active
compound SPR719 systemically.[3] Pharmacokinetic analyses in both preclinical and clinical
settings have demonstrated good dose-proportional exposures following oral administration.[3]

Human Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have provided significant insights into the
pharmacokinetic profile of SPR719 following oral administration of Fobrepodacin.

Value (following 1000 mg

Parameter Fobrepodacin once daily Citation
for 7 days)
Cmax (Maximum Plasma
) 4,187 £ 1,059 ng/mL [5]
Concentration)
4,315 ng/mL [2]
AUCO0-24 (Area Under the
42,295 ng-h/mL [3]
Curve)
52,418 ng-h/mL [2]
Tmax (Time to Maximum )
] Median: 2.8 - 8.0 hours [4]
Concentration)
Approx. 4 hours [5]
] 2.9 - 4.5 hours (dose-
t1/2 (Half-life) ) [4]
independent)
Plasma Protein Binding 94.25% [1]
Food Effect on AUC ~20% decrease [4]

Intrapulmonary Pharmacokinetics

A key aspect of Fobrepodacin's potential efficacy in treating pulmonary infections is the
penetration of the active moiety, SPR719, into the lungs. A study in healthy volunteers
assessed the concentrations of SPR719 in epithelial lining fluid (ELF) and alveolar
macrophages (AM).
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Parameter Ratio Citation
ELF / Total Plasma (AUCO0-24) 1.14 [1112]
ELF / Total Plasma (Cmax) 1.26 [1][2]
AM / Total Plasma (AUCO0-24) 2.44 [11[2]
AM / Total Plasma (Cmax) 3.02 [1112]
ELF / Unbound Plasma

19.87 [1][2][6]
(AUCO0-24)
ELF / Unbound Plasma

21.88 [1][21[6]
(Cmax)
AM / Unbound Plasma (AUCO-

42.50 [1][2][6]
24)
AM / Unbound Plasma (Cmax)  52.53 [1][2]16]

Preclinical Pharmacokinetics

Studies in murine models have been instrumental in the early evaluation of Fobrepodacin.

Species Observation Citation

Good dose-proportional
Mouse exposures after oral [3]

administration.

Efficacy demonstrated in
Mouse chronic M. tuberculosis [3]

infection models.

Metabolism and Excretion

Fobrepodacin is a phosphate ester prodrug that is rapidly and extensively converted to its
active form, SPR719, in vivo.[1][2] Plasma concentrations of the prodrug itself are not
meaningful.[5][7] In multiple-dose human studies, a decrease in SPR719 plasma exposure of
approximately 40% was observed between the first and seventh day of dosing, suggesting a
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possible induction of an elimination pathway.[4] However, plasma exposure was comparable
between day 7 and day 14, indicating that a steady state was reached.[4] Further studies are
required to fully elucidate the specific metabolic pathways and excretion routes of SPR719.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of
Fobrepodacin.

Human Phase 1 Single and Multiple Ascending Dose
Study

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety,
tolerability, and pharmacokinetics of Fobrepodacin.

o Study Population: Healthy adult volunteers (n=96).[4][8]
e Study Design:

o Single Ascending Dose (SAD): Cohorts received single oral doses of Fobrepodacin
ranging from 100 mg to 2000 mg, or placebo.[4][8] A food-effect cohort was also included.

[8]

o Multiple Ascending Dose (MAD): Cohorts received total daily doses of Fobrepodacin
ranging from 500 mg to 1500 mg, or placebo, for 7 or 14 days.[4][8]

o Pharmacokinetic Sampling: Serial plasma and urine samples were collected at predefined
time points throughout the trial.[8]

e Analytical Method: Plasma and urine concentrations of Fobrepodacin (SPR720) and its
active metabolite (SPR719) were measured using validated liquid chromatography-tandem
mass spectrometry (LC-MS/MS) methods.[8]

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis.[8]
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Intrapulmonary Pharmacokinetics Study in Healthy
Volunteers

This was a Phase 1, single-center, open-label study to assess the concentrations of SPR719 in

plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM).

Study Population: Healthy adult volunteers.[7]

Dosing Regimen: Participants received a 1,000 mg dose of Fobrepodacin administered
once daily for 7 days.[7]

Sample Collection:
o Blood samples for plasma pharmacokinetic analysis were collected.[7]

o On Day 7, each participant underwent a standardized bronchoscopy and bronchoalveolar
lavage (BAL) to obtain ELF and AM samples.[7]

Analytical Method: Concentrations of SPR719 in plasma, ELF, and AM were quantified using
validated analytical methods.

Data Analysis: Ratios of ELF and AM to both total and unbound plasma concentrations of
SPR719 were calculated based on AUC0-24 and Cmax values.[1]

In Vivo Efficacy and Pharmacokinetics in a Murine Model
of Tuberculosis

Animal Model: Six-week-old female BALB/c mice were infected with Mycobacterium
tuberculosis Erdman via aerosol delivery.[3]

Treatment Regimens: Treatment was initiated 3 weeks post-infection and administered by
oral gavage 5 days per week. Various regimens including Fobrepodacin (100 mg/kg),
rifampin, and pyrazinamide were evaluated.[3]

Pharmacokinetic Analysis: Plasma samples were collected to determine drug exposures.[3]
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» Efficacy Endpoint: The primary efficacy endpoint was the reduction in bacterial colony-
forming units (CFU) in the lungs compared to control groups.[3]
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Caption: Metabolic activation and distribution of Fobrepodacin.

Experimental Workflow for Human Pharmacokinetic
Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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